molecular formula C13H17NOSe B3188533 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol CAS No. 219307-74-1

4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol

Cat. No.: B3188533
CAS No.: 219307-74-1
M. Wt: 282.3 g/mol
InChI Key: SPHPVCBZNTZISK-UHFFFAOYSA-N
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Description

4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol is a heterocyclic compound containing selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-p-tolyl-1,3-diketone with selenium dioxide in the presence of a base, followed by reduction and cyclization to form the selenazine ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other selenium-containing heterocycles.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in developing new drugs, particularly those targeting oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol is primarily related to its ability to interact with biological molecules through its selenium atom. Selenium can form selenoproteins, which play a crucial role in antioxidant defense and redox regulation. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-thiazine-4-ol: Contains sulfur instead of selenium.

    4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-oxazine-4-ol: Contains oxygen instead of selenium.

    4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazine-4-one: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

The presence of selenium in 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol imparts unique chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to form selenoproteins and its role in redox biology make this compound particularly interesting for research in antioxidant and therapeutic applications.

Properties

IUPAC Name

4-ethyl-2-(4-methylphenyl)-5,6-dihydro-1,3-selenazin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOSe/c1-3-13(15)8-9-16-12(14-13)11-6-4-10(2)5-7-11/h4-7,15H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHPVCBZNTZISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432637
Record name 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219307-74-1
Record name 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A comparison thermal solvent dispersion 4-hydroxy-(2'-ethylhexyl) benzoate (TS-1), a liquid at room temperature, is prepared by similar means. An aqueous solution of 10% (w/w) aqueous DA-9 (6 g), 8.3% aqueous gelatin (about 54 g), and water (74.9 g) is combined with 15 g TS-1, stirred, passed through a colloid mill 5 times, chill set, and stored in the cold until it is used for melt preparation. This colloid milled dispersion is designated a TS-1 CM dispersion. A solid particle thermal solvent dispersion of 4-hydroxy-nonyl benzoate (TS-2; Pfaltz and Bauer; melting point 90°-93° C.) is prepared similarly. About 12 g of TS-2 was dissolved in 24 g of ethyl acetate and mixed with an aqueous gelatin solution comprising 4.8 g of 10% (w/w) aqueous DA-9, 43.3 g of 8.3% (w/w) aqueous gelatin, and 35.9 g of water to give a crude dispersion. This dispersion is passed through a colloid mill 5 times, chill set, noodled, washed to remove ethyl acetate, remelted, chill set, and stored in the cold until used for melt preparation. This colloid milled dispersion is designated TS-2 (CM). Another solid particle thermal solvent dispersion of TS-2 is prepared by roller milling methods. About 18 g of TS-2 is combined with 36 g of 10% aqueous DA-9 , 66 g of water, and about 100 mL of 1.8-2.1 mm-diameter zirconia milling media and placed in a sealed glass jar. This jar is placed on a roller mill for about 123 hours, and a fine particle sized aqueous dispersion is obtained. This dispersion is passed through a cloth filter. About 110 g of this filtrate is combined with about 55.3 g of 8.3% (w/w) aqueous gelatin and 1.9 g of water at about 40° C., stirred, chill set, and stored in the cold until it is used for melt preparation. This roller milled dispersion is designated TS-2 RM.
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66 g
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74.9 g
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15 g
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24 g
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35.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol
Reactant of Route 2
4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol
Reactant of Route 3
4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol
Reactant of Route 4
4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol
Reactant of Route 5
Reactant of Route 5
4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol
Reactant of Route 6
4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol

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